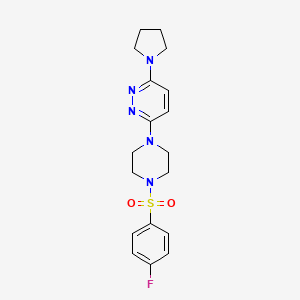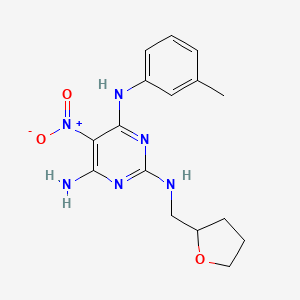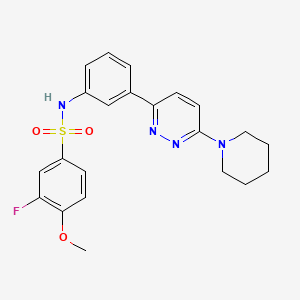
3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound with a molecular formula of C20H24FN5O2S. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a pyridazine ring substituted with a pyrrolidine group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction yields 4-(4-fluorobenzenesulfonyl)piperazine.
Formation of the Pyridazine Core: The next step involves the formation of the pyridazine core. This can be achieved by reacting 4-(4-fluorobenzenesulfonyl)piperazine with a suitable pyridazine precursor under appropriate conditions.
Introduction of the Pyrrolidine Group: The final step involves the introduction of the pyrrolidine group to the pyridazine ring. This can be accomplished through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on understanding the compound’s interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
- 3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
Uniqueness
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is unique due to the presence of the pyrrolidine group, which can significantly influence its biological activity and chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H22FN5O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C18H22FN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2 |
InChI Key |
IGZTVXIDSGBMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chloro-2-methylphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258271.png)
![4-(tert-butyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11258281.png)
![N-benzyl-2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11258286.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11258287.png)
![3-methoxy-N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11258290.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258292.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11258295.png)
![5-methyl-3-[(2-oxo-2-phenylethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11258301.png)
![3-tert-butyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258305.png)

![11-acetyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11258322.png)

![2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11258328.png)
